molecular formula C22H19FN4O2 B15003648 4-fluoro-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

4-fluoro-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

Cat. No.: B15003648
M. Wt: 390.4 g/mol
InChI Key: ILOPYXPOBZPIEW-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is a complex organic compound with the molecular formula C22H19FN4O2 . This compound features a unique structure that includes a fluorine atom, a furan ring, and a tetrahydropyrazinobenzimidazole moiety, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide involves multiple steps, typically starting with the preparation of the benzimidazole core. This is followed by the introduction of the furan ring and the fluorine atom. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, fluorinating agents, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For instance, in cancer therapy, it may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

When compared to similar compounds, 4-Fluoro-N-[2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide stands out due to its unique structural features and diverse range of applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

4-fluoro-N-[2-(furan-2-ylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzamide

InChI

InChI=1S/C22H19FN4O2/c23-16-5-3-15(4-6-16)22(28)24-17-7-8-20-19(12-17)25-21-14-26(9-10-27(20)21)13-18-2-1-11-29-18/h1-8,11-12H,9-10,13-14H2,(H,24,28)

InChI Key

ILOPYXPOBZPIEW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)CN1CC5=CC=CO5

Origin of Product

United States

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